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Compound of Interest

Compound Name: 5-bromo-2-tert-butyl-1H-imidazole

CAS No.: 1559067-54-7

Cat. No.: B1374808

Get Quote

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its presence in numerous biologically active compounds and its ability to

engage in various biological interactions.[1][2] Its derivatives have demonstrated a vast

spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory

properties.[2][3] This guide focuses on a specific, highly functionalized derivative: 5-bromo-2-
tert-butyl-1H-imidazole (CAS No. 1559067-54-7).

This molecule is of particular interest to researchers and drug development professionals for

two primary reasons. First, the bulky 2-tert-butyl group significantly influences the molecule's

steric and electronic properties, which can enhance binding affinity and selectivity for biological

targets.[4] Second, the 5-bromo substituent serves as a versatile synthetic handle, enabling a

wide array of subsequent chemical modifications, particularly through modern cross-coupling

reactions. This unique combination makes 5-bromo-2-tert-butyl-1H-imidazole a valuable

building block for the synthesis of compound libraries aimed at discovering novel therapeutic

agents.

This document provides a comprehensive technical overview, including its physicochemical

properties, a detailed, field-proven synthetic methodology, an exploration of its chemical
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reactivity for further diversification, and its potential applications in medicinal chemistry.

Physicochemical and Spectroscopic Profile
A clear understanding of a compound's properties is fundamental for its effective use in

research and development. The key characteristics of 5-bromo-2-tert-butyl-1H-imidazole are

summarized below.

Property Value Source(s)

CAS Number 1559067-54-7 [5][6]

Molecular Formula C₇H₁₁BrN₂ [5][6]

Molecular Weight 203.08 g/mol [5][6]

Physical Form Powder or crystals

Purity Typically ≥95% - 98% [6]

Storage 2-8°C, under inert atmosphere [6]

Topological Polar Surface Area

(TPSA)
28.68 Å² [6]

logP 2.47 [6]

SMILES CC(C)(C)C1=NC=C(Br)N1 [6]

InChI Key
MEAHFTSCWFTUCC-

UHFFFAOYSA-N

Spectroscopic Characterization (Predicted):

¹H NMR: Protons on the tert-butyl group would appear as a sharp singlet around 1.3-1.5

ppm. The lone imidazole ring proton (at the C4 position) would be a singlet further downfield,

likely in the 7.0-7.5 ppm region. The N-H proton signal would be broad and its chemical shift

highly dependent on solvent and concentration.

¹³C NMR: The spectrum would show characteristic signals for the quaternary and methyl

carbons of the tert-butyl group, and three distinct signals for the imidazole ring carbons. The
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C-Br carbon would be significantly shifted compared to its non-brominated analog.

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a

molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z

202 and 204, corresponding to the [M]⁺ and [M+2]⁺ ions for the ⁷⁹Br and ⁸¹Br isotopes,

respectively.

Proposed Synthesis Pathway
While specific literature detailing the synthesis of 1559067-54-7 is scarce, a robust and logical

two-step pathway can be designed based on fundamental principles of heterocyclic chemistry.

The proposed route involves the initial formation of the 2-tert-butyl-1H-imidazole core, followed

by a regioselective electrophilic bromination.

Pivalamidine
+ Glyoxal

2-tert-butyl-1H-imidazole

Step 1:
Condensation

5-bromo-2-tert-butyl-1H-imidazole

Step 2:
Electrophilic Bromination

N-Bromosuccinimide
(NBS)

Click to download full resolution via product page

Proposed two-step synthesis of 5-bromo-2-tert-butyl-1H-imidazole.
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Step 1: Synthesis of 2-tert-butyl-1H-imidazole
(Precursor)
The formation of the imidazole ring is a classic condensation reaction. The use of an amidine

(pivalamidine) and a 1,2-dicarbonyl compound (glyoxal) provides a direct and efficient route to

the 2-substituted imidazole core.

Experimental Protocol:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add pivalamidine hydrochloride (1.0 eq) and ethanol. Stir until fully dissolved.

Base Addition: Slowly add a solution of sodium ethoxide in ethanol (1.0 eq) to the flask. A

precipitate of sodium chloride may form.

Reagent Addition: Add a 40% aqueous solution of glyoxal (1.05 eq) dropwise to the reaction

mixture at room temperature.

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the ethanol under reduced pressure.

Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous

solution of sodium bicarbonate, followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. The crude product can be purified by column chromatography on silica gel to yield

pure 2-tert-butyl-1H-imidazole.

Causality Behind Choices:

Pivalamidine: This reagent provides the C2-N1-C5 backbone of the imidazole and installs the

required tert-butyl group at the 2-position.

Glyoxal: As a 1,2-dicarbonyl, it serves as the C4-C5 unit, which cyclizes with the amidine.
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Base: The sodium ethoxide is used to deprotonate the pivalamidine hydrochloride salt,

generating the free amidine necessary for the condensation reaction.

Step 2: Regioselective Bromination
The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic

substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly

used for such transformations.[7]

Experimental Protocol:

Reaction Setup: Dissolve the 2-tert-butyl-1H-imidazole (1.0 eq) from Step 1 in a suitable

solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask protected

from light.

Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction's

exothermicity and improve selectivity.

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred

solution over 15-20 minutes, ensuring the temperature remains low.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC

analysis indicates the complete consumption of the starting material.

Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to

consume any remaining bromine.

Extraction: Separate the organic layer. Wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The resulting crude product can be purified by recrystallization or

flash chromatography to afford 5-bromo-2-tert-butyl-1H-imidazole.

Causality Behind Choices:

NBS: Provides a source of electrophilic bromine (Br⁺) under mild conditions, minimizing

over-bromination and side reactions.
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Solvent: DCM or acetonitrile are common choices as they are relatively inert and effectively

solubilize both the substrate and the reagent.

Low Temperature: The bromination of activated rings can be very rapid. Starting at 0°C

allows for better control of the reaction rate and regioselectivity, preventing the formation of

di-brominated products. The substitution is expected to occur at the C5 position due to the

directing effects of the ring nitrogens and the steric hindrance of the tert-butyl group at C2.

Chemical Reactivity and Derivatization Strategies
The synthetic value of 5-bromo-2-tert-butyl-1H-imidazole lies in its potential for

diversification. The C-Br bond and the N-H group are the primary sites for subsequent chemical

modifications, allowing for the construction of complex molecular architectures.

C-Br Functionalization

N-H Functionalization

5-bromo-2-tert-butyl-1H-imidazole

Suzuki Coupling
(Ar-B(OH)₂)

Pd Catalyst,
Base

Stille Coupling
(Ar-SnBu₃)

Pd Catalyst

Buchwald-Hartwig
(R₂NH)

Pd Catalyst,
Base

N-Alkylation
(R-X)

Base

N-Arylation
(Ar-B(OH)₂)

Cu Catalyst

N-Protection
(Boc₂O)

Base

Click to download full resolution via product page

Key derivatization pathways for 5-bromo-2-tert-butyl-1H-imidazole.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling

reactions, which are fundamental tools for C-C and C-N bond formation.
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Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by

coupling the bromo-imidazole with an organoboron reagent (e.g., an arylboronic acid). This is

arguably the most common method for elaborating such scaffolds.[8]

Stille Coupling: Involves the reaction with an organostannane reagent, offering an alternative

when boronic acids are unstable or unavailable.

Buchwald-Hartwig Amination: Enables the formation of a carbon-nitrogen bond, allowing for

the introduction of various primary or secondary amines at the 5-position.

Representative Protocol: Suzuki-Miyaura Coupling

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine

5-bromo-2-tert-butyl-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), a

palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0

eq).

Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1

ratio).

Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC

or LC-MS.

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a

pad of celite to remove the catalyst.

Extraction: Wash the filtrate with water and brine, dry the organic layer over anhydrous

sodium sulfate, and concentrate.

Purification: Purify the crude product via column chromatography to obtain the 5-aryl-2-tert-

butyl-1H-imidazole derivative.

N-Functionalization
The pyrrolic nitrogen of the imidazole ring can be readily functionalized.

N-Alkylation/Arylation: The N-H can be deprotonated with a suitable base (e.g., NaH, K₂CO₃)

and reacted with an alkyl halide to yield N-alkylated products.[9] Copper-catalyzed conditions

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.thieme-connect.com/products/ejournals/pdf/10.1055/a-2176-1585.pdf
https://www.benchchem.com/product/b1374808/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-for-modern-drug-discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC3480755/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


can be used for N-arylation with boronic acids.[10]

N-Protection: To perform selective chemistry elsewhere on the molecule (for example,

lithiation at C4), the nitrogen can be protected. The tert-butoxycarbonyl (Boc) group is a

common choice, introduced using di-tert-butyl dicarbonate (Boc₂O).[11][12] This protecting

group can be easily removed later under acidic conditions.

Applications in Medicinal Chemistry
The true value of 5-bromo-2-tert-butyl-1H-imidazole is as a strategic intermediate for building

focused libraries of drug-like molecules. The imidazole core is a proven pharmacophore, and

the ability to systematically vary the substituents at both the C5 and N1 positions allows for a

thorough exploration of the structure-activity relationship (SAR) for a given biological target.

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors

the molecule in the ATP-binding pocket. The 2,5-disubstituted imidazole scaffold can be

readily elaborated to target specific kinases.

Antimicrobial Agents: Substituted imidazoles have shown potent antibacterial and antifungal

activity.[13] Derivatization of this core could lead to new agents to combat resistant

pathogens.

Anticancer Drug Development: The imidazole motif is present in numerous compounds with

antiproliferative activity.[2][14] By using this building block, medicinal chemists can rapidly

synthesize novel analogs for screening in cancer cell lines.

Conclusion
5-bromo-2-tert-butyl-1H-imidazole is a high-value building block for chemical synthesis and

drug discovery. Its structure combines the biologically relevant imidazole core with two distinct

and highly useful chemical handles: a sterically demanding tert-butyl group that can confer

target selectivity and a reactive bromo-substituent that opens the door to a wealth of

diversification chemistry. The synthetic pathways and derivatization strategies outlined in this

guide provide researchers with a practical framework for leveraging this versatile compound in

the pursuit of novel chemical entities with therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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